1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-ol
Overview
Description
1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-ol is a chemical compound characterized by a cyclopentene ring attached to a piperidin-4-ol moiety via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-ol typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature. This reaction is promoted by triethylamine and results in the formation of multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity . The reaction conditions are mild, and the yields are generally good.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopent-3-ene-1-carboxylic acid or cyclopent-3-ene-1-one.
Reduction: Formation of cyclopent-3-ene-1-methanol or cyclopent-3-ene-1-amine.
Substitution: Formation of various substituted cyclopent-3-ene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-amine
- 1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid
- [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol
Uniqueness
1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-ol is unique due to its specific structural features, which include a cyclopentene ring and a piperidin-4-ol moiety. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
cyclopent-3-en-1-yl-(4-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-10-5-7-12(8-6-10)11(14)9-3-1-2-4-9/h1-2,9-10,13H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIHDEGZZADVHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2CC=CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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